molecular formula C33H42BrN5O5 B13437899 Bromocriptine 2-Methylbutyl Analogue

Bromocriptine 2-Methylbutyl Analogue

Cat. No.: B13437899
M. Wt: 668.6 g/mol
InChI Key: TVBBCSQOKZWQOY-MPQDIVPXSA-N
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Description

Bromocriptine 2-Methylbutyl Analogue (CAS 157135-98-3) is a high-purity chemical reference standard and an identified impurity of the active pharmaceutical ingredient Bromocriptine. It is supplied for non-clinical Research Use Only (RUO), specifically intended for analytical applications such as method development, method validation, and quality control during the synthesis and formulation stages of pharmaceutical development . Bromocriptine, the parent compound, is an ergot alkaloid derivative and a dopamine D2 receptor agonist used therapeutically to manage conditions including hyperprolactinemia, Parkinson's disease, acromegaly, and type 2 diabetes . It functions by exerting potent agonist effects on dopamine D2 receptors, which inhibits prolactin secretion from the pituitary gland, improves motor control, and can paradoxically decrease growth hormone levels in acromegaly . This analogue is critical in pharmaceutical research for profiling the impurity landscape of Bromocriptine, helping to ensure the safety, efficacy, and quality of the final drug product by allowing researchers to monitor and control this specific compound. It is an essential tool for meeting rigorous regulatory requirements for pharmaceutical analysis . The product is custom-synthesized to ensure high quality and is accompanied by appropriate analytical data .

Properties

Molecular Formula

C33H42BrN5O5

Molecular Weight

668.6 g/mol

IUPAC Name

(6aR,9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylbutyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C33H42BrN5O5/c1-6-18(4)13-25-30(41)38-12-8-11-26(38)33(43)39(25)31(42)32(44-33,17(2)3)36-29(40)19-14-21-20-9-7-10-23-27(20)22(28(34)35-23)15-24(21)37(5)16-19/h7,9-10,14,17-19,24-26,35,43H,6,8,11-13,15-16H2,1-5H3,(H,36,40)/t18?,19-,24-,25+,26+,32-,33+/m1/s1

InChI Key

TVBBCSQOKZWQOY-MPQDIVPXSA-N

Isomeric SMILES

CCC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O

Canonical SMILES

CCC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bromocriptine 2-Methylbutyl Analogue involves the bromination of ergocriptin using N-bromosuccinimide. . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. Quality control measures are implemented at various stages to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: Bromocriptine 2-Methylbutyl Analogue undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other reagents under specific pH and temperature conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds.

Scientific Research Applications

Bromocriptine 2-Methylbutyl Analogue has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying dopamine agonists and their interactions with various receptors.

    Biology: Employed in research on neurotransmitter pathways and their role in neurological disorders.

    Medicine: Investigated for its potential in treating conditions such as Parkinson’s disease, hyperprolactinemia, and pituitary tumors.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

Bromocriptine 2-Methylbutyl Analogue exerts its effects primarily through its action on dopamine D2 receptors. It acts as a partial agonist, stimulating these receptors and inhibiting the release of prolactin. This mechanism is beneficial in treating conditions associated with hyperprolactinemia and other dopamine-related disorders . Additionally, it interacts with other dopamine receptors and various serotonin and adrenergic receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Structural Analogues: Ergocryptine and Cabergoline

Bromocriptine shares a core ergoline structure with other ergot alkaloids, such as α-ergocryptine and cabergoline. Key differences lie in side-chain substitutions:

  • α-Ergocryptine : Lacks bromine substitution at position 2 but retains similar receptor affinity. In Aβ production assays, α-ergocryptine showed reduced efficacy compared to bromocriptine (Table 3, ).
  • Cabergoline : Features a longer elimination half-life and higher D2R selectivity. However, in leukemia cell models, cabergoline failed to induce apoptosis, unlike bromocriptine, suggesting divergent off-target mechanisms .

Table 1: Pharmacodynamic Comparison of Bromocriptine and Analogues

Compound D2R EC50 (nM) α2A-AR EC50 (nM) Half-Life (hrs) Clinical Use
Bromocriptine 76.7 (GαoA) 4,900 (Gαi) 3–5 Diabetes, Parkinson’s
Cabergoline 0.5–2.0 >10,000 63–110 Hyperprolactinemia
α-Ergocryptine ~100 ~5,000 12–24 Experimental

Data from

Functional Analogues: Dopamine and Norepinephrine

Bromocriptine exhibits dual activity at D2R and α2A-adrenergic receptors (α2A-AR), distinguishing it from endogenous ligands:

  • Dopamine (DA) : Bromocriptine is 47.2-fold more potent than DA at D2R (EC50 = 103.8 nM vs. 471.1 nM) and recruits Gαi/o/z proteins more effectively .
  • Norepinephrine (NE): At α2A-AR, bromocriptine has 4.9 mM EC50 versus NE’s lower nM affinity, but it uniquely avoids β-arrestin recruitment, reducing desensitization risks .

Table 2: G Protein Coupling Efficacy

Compound Gαi1 (EC50) GαoA (EC50) Gαz (EC50)
Bromocriptine 270 pM 76.7 pM 4.3 nM
DA >1 µM >1 µM >1 µM

Data from

ZINC Database Compounds (1 and 2)

Two natural compounds (ZINC000008860530 and ZINC000004096987) identified via pharmacophore modeling share structural symmetry and reactive oxygen moieties with bromocriptine. Both bind to dopamine-associated receptors (DAR) at identical sites but demonstrate superior safety profiles in preclinical models .

Key Similarities :

  • Axisymmetric structure with double bonds and oxygen-rich regions.
  • Overlapping DAR binding pockets.
Mechanistic Contrasts with Cabergoline and Rutin
  • Cabergoline : Despite shared D2R agonism, cabergoline’s inefficacy in leukemia models highlights bromocriptine’s unique apoptotic mechanism, independent of prolactin suppression .
  • Rutin/Isoquercetin: These flavonoids counteract bromocriptine’s prolactin-lowering effects, restoring serum PRL and progesterone levels in rat models .

Q & A

Q. What ethical frameworks govern animal studies with this compound?

  • Methodological Answer : Follow IACUC guidelines for humane endpoints (e.g., egg production metrics in avian studies). Use a crossover design to minimize animal numbers and monitor welfare via weekly cortisol assays. Report adverse events (e.g., nausea in 37.5% of human subjects) to inform risk-benefit analysis .

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